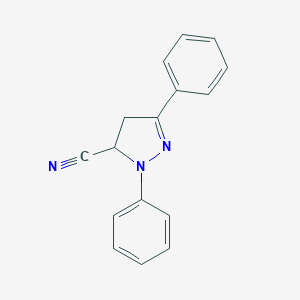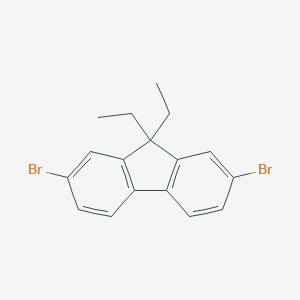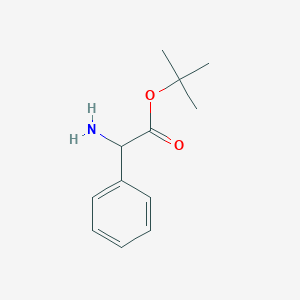
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
説明
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound commonly known as DMATF. It is a fluorinated analog of the common organic compound dimethylacetamide (DMA). DMATF is a colorless liquid with a wide range of applications in the fields of chemistry and biochemistry. DMATF is a versatile and important compound for many scientific research applications, including synthesis of pharmaceuticals, biodegradable polymers, and other materials.
科学的研究の応用
C–H⋯F Hydrogen Bond and Vinyl C–H Vibrations
- A study by Vdovenko et al. (2013) analyzed the infrared spectra of DMTBN and its deuterated analog. It revealed intramolecular and intermolecular hydrogen bonds in these enaminoketones, influencing C–F vibrations and confirming the (EZ) conformer's stability over the (EE) one.
Synthesis and Structure of Arylhydrazones
- The work by Jiang & Zhu (2008) involved synthesizing trifluoromethyl-containing arylhydrazones using DMTBN and aromatic diazonium salts. X-ray diffraction analysis was used to discuss non-covalent interactions in the crystal structure of these compounds.
Synthesis of Trifluoromethyl Ketones
- Research by Baraznenok et al. (1998) investigated reactions of DMTBN with triflic anhydride or POCl3, leading to the formation of CF3 substituted 3-aryl- or 3-hetarylacroleins.
Conformational Behaviour Analysis
- A study conducted by Wöjcik et al. (1993) solved the structures of DMTBN variants using multinuclear magnetic resonance, revealing solvent-dependent spectral characteristics and engagement of p-electrons in the conjugated π-electron system.
Infrared Spectra and Structure
- The infrared spectra of DMTBN variants were investigated by Vdovenko, Gerus & Gorbunova (1993), focusing on their spatial and electronic structure features.
Synthesis of Trifluoromethylpyrroles
- Andrew & Mellor (2000) described syntheses of pyrroles and other heteroaromatics with trifluoromethyl substitution, using DMTBN and α-aminoacids.
特性
IUPAC Name |
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFMBYIQGSJDOB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one | |
CAS RN |
127223-93-2 | |
| Record name | (3E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of the trifluoromethyl group influence the vibrational frequencies in (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one?
A1: The trifluoromethyl group in (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one notably influences the vibrational frequencies of the molecule, particularly the C–F vibrations. These vibrations exhibit coupling with the C–H vibrations adjacent to the CF3 group, adding complexity to the analysis of infrared spectra []. The formation of intermolecular hydrogen bonds further affects the C–F vibrations, necessitating careful interpretation of spectral data to decouple these effects and accurately assign vibrational modes.
Q2: What is the significance of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one in synthetic chemistry?
A2: (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one plays a crucial role as a versatile building block in organic synthesis. Its reaction with various lithium derivatives of aromatic or heteroaromatic compounds allows for the preparation of trifluoromethyl enones and enediones []. This reaction proceeds stereospecifically, yielding solely the (E)-isomers of the enones, highlighting its utility in synthesizing specific isomers with potentially distinct biological activities. Furthermore, it can be used to synthesize trifluoromethylated arylhydrazones through a coupling reaction with different aromatic diazonium salts [, ]. This synthetic route provides access to a diverse array of trifluoromethyl-containing compounds, expanding the chemical space for exploring new pharmaceuticals and materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





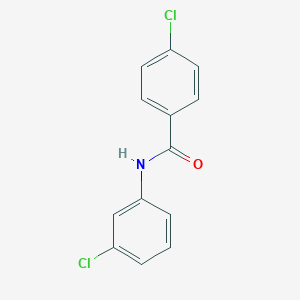
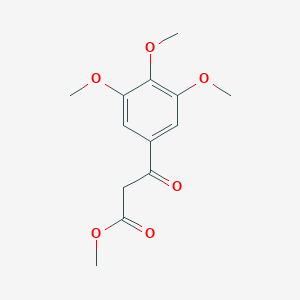
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)
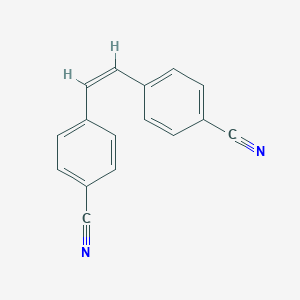
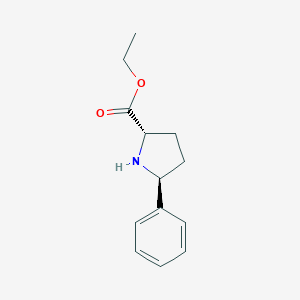
![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)
![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)
